Product packaging for 4-(Trifluoromethoxy)nicotinic acid(Cat. No.:CAS No. 1361495-12-6)

4-(Trifluoromethoxy)nicotinic acid

Cat. No.: B2731457
CAS No.: 1361495-12-6
M. Wt: 207.108
InChI Key: YWPXANFVHINZQX-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)nicotinic acid is a useful research compound. Its molecular formula is C7H4F3NO3 and its molecular weight is 207.108. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3NO3 B2731457 4-(Trifluoromethoxy)nicotinic acid CAS No. 1361495-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPXANFVHINZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Foundational Role of Pyridine Carboxylic Acids

Pyridine (B92270) carboxylic acids are a class of heterocyclic compounds that serve as fundamental building blocks in the synthesis of a wide array of functional molecules. google.comontosight.aidovepress.com Their utility spans pharmaceuticals, agrochemicals, and materials science. google.comontosight.ai The nitrogen atom within the pyridine ring imparts distinct electronic properties and provides a handle for further chemical modifications. The carboxylic acid group, a versatile functional group, can readily participate in a variety of chemical transformations, including esterification and amidation, allowing for the construction of more complex molecular architectures. cphi-online.com For instance, isonicotinic acid, or 4-pyridinecarboxylic acid, is a key precursor for antitubercular drugs. google.com The inherent reactivity and structural versatility of pyridine carboxylic acids make them indispensable starting materials for synthetic chemists.

The Strategic Advantage of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules has become a powerful strategy in modern chemical research, particularly in medicinal chemistry and materials science. mdpi.comrsc.org Fluorine's high electronegativity and small size significantly influence the physical, chemical, and biological properties of a compound. numberanalytics.com The incorporation of fluorine or fluorinated groups can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative degradation, thereby increasing its half-life. numberanalytics.comnih.gov Furthermore, fluorination can modulate a compound's lipophilicity, which in turn affects its membrane permeability and bioavailability. numberanalytics.comnih.gov It is estimated that a significant percentage of currently marketed drugs contain at least one fluorine atom, a testament to the profound impact of this element on drug design and development. omicsonline.org

The Trifluoromethoxy Group: a Superhalogen in Pyridine Scaffolds

The trifluoromethoxy (-OCF3) group is a particularly intriguing fluorinated substituent that has been described as a "superhalogen" due to its unique electronic properties. researchgate.net It is strongly electron-withdrawing, a characteristic that significantly alters the electron distribution within the pyridine (B92270) ring to which it is attached. researchgate.netresearchgate.net This electronic perturbation can influence the reactivity of the pyridine scaffold, affecting how it interacts with other molecules and reagents.

In addition to its electronic influence, the trifluoromethoxy group also exerts a notable steric effect. While comparable in size to other groups, its conformational flexibility can play a role in the binding affinity of a molecule to its biological target. researchgate.net The combination of potent electronic withdrawal and distinct steric presence makes the trifluoromethoxy group a valuable modulator of molecular properties, allowing for the fine-tuning of a compound's characteristics for specific applications.

Table 1: Comparison of Electronic Properties of Substituents

SubstituentHammett Sigma (σp)Electronegativity (Pauling Scale)
-H0.002.20
-CH3-0.172.55
-OCH3-0.273.44 (Oxygen)
-Cl0.233.16
-CF30.542.55 (Carbon)
-OCF3 0.35 3.44 (Oxygen)

This table presents a simplified comparison. The electronic effect of the -OCF3 group is complex and influenced by both inductive and resonance effects.

Current Research and Future Horizons for 4 Trifluoromethoxy Nicotinic Acid

Fundamental Principles of Retrosynthetic Disconnection Applied to Heterocyclic Carboxylic Acids

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler precursor structures. fiveable.me This is achieved by "disconnecting" bonds in the target molecule, which corresponds to the reverse of a known chemical reaction. slideshare.net The imaginary charged species resulting from this bond cleavage are termed "synthons," and the real-world chemical compounds they represent are known as "synthetic equivalents." ox.ac.uk

For heterocyclic carboxylic acids like nicotinic acid derivatives, key disconnections often involve the carbon-heteroatom bonds of the ring and the bond between the carboxyl group and the heterocyclic core. slideshare.net The process of changing one functional group into another to facilitate a disconnection is called functional group interconversion (FGI). slideshare.net For instance, a carboxylic acid can be retrosynthetically converted to a nitrile or an ester, which may offer more versatile synthetic routes. slideshare.net

The primary strategies for disconnecting the pyridine (B92270) ring, a core component of nicotinic acids, include:

Condensation reactions: Many pyridine syntheses, such as the Hantzsch pyridine synthesis, involve the condensation of ammonia (B1221849) or its derivatives with 1,5-dicarbonyl compounds. beilstein-journals.org Therefore, a valid retrosynthetic disconnection would break the pyridine ring down into these components.

Cycloaddition reactions: Certain approaches utilize cycloaddition reactions to construct the pyridine ring. acs.org

Functionalization of a pre-formed pyridine ring: This involves introducing substituents onto a simpler pyridine derivative. organic-chemistry.org

Identification of Key Synthons and Precursors for the Pyridine Core and Trifluoromethoxy Moiety

The retrosynthesis of this compound requires the identification of key synthons and their corresponding synthetic equivalents for both the pyridine core and the trifluoromethoxy group.

Pyridine Core: The nicotinic acid scaffold can be derived from various precursors. A common strategy involves the cyclization of acyclic precursors. For instance, the Bohlmann-Rahtz pyridine synthesis utilizes enamines and propargyl aldehydes or ketones to form substituted pyridines. nih.gov Other methods involve the condensation of aldehydes and ketones with ammonia or ammonia derivatives. chempanda.com The specific substitution pattern on the target molecule guides the choice of precursors.

Trifluoromethoxy Moiety: The introduction of the trifluoromethoxy (OCF₃) group is a critical step. This group is known for its high lipophilicity and metabolic stability, making it a desirable feature in medicinal and agrochemical compounds. researchgate.netresearchgate.net Key synthons for the OCF₃ group can be electrophilic or nucleophilic.

Electrophilic Trifluoromethoxylating Agents: Reagents that deliver an "OCF₃⁺" synthon are valuable. Trifluoromethyl triflate has been used to transform nitrogen-heterocycles into their corresponding trifluoromethyl ethers. rsc.org

Nucleophilic Trifluoromethoxylation: Alternatively, methods involving the introduction of a trifluoromethoxide (⁻OCF₃) nucleophile can be employed.

From a Trifluoromethyl (CF₃) Group: The OCF₃ group can also be constructed from a trifluoromethyl group. For example, the conversion of a phenol (B47542) to a trifluoromethyl ether represents a viable pathway. researchgate.net

Comparative Analysis of Established Retrosynthetic Pathways and Their Synthetic Efficiency

Several synthetic routes for producing this compound and related compounds have been developed, each with its own advantages and disadvantages in terms of efficiency, cost of starting materials, and reaction conditions.

One common approach starts with a pre-functionalized pyridine ring. For example, a synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid began with 2-(trifluoromethyl)pyridine (B1195222), which underwent lithiation and carboxylation. thieme-connect.comthieme-connect.com While effective, this route can require cryogenic conditions and strong bases.

Another strategy involves building the pyridine ring from acyclic precursors already containing the trifluoromethyl group. jst.go.jpacs.org For instance, ethyl 4,4,4-trifluoroacetoacetate can serve as a key building block. acs.org This approach can be advantageous as it incorporates the trifluoromethyl group early in the synthesis.

A patent describes a method starting from trifluoroacetyl chloride and vinyl ethyl ether, followed by cyclization and hydrolysis. google.com This method is reported to use relatively inexpensive starting materials and to be suitable for industrial production. google.com Another patented method involves the reaction of 4-amino-1,1,1-trifluoro-3-buten-2-one (B69010) with a derivative of malonic acid. google.com

The efficiency of these pathways can be compared based on several factors, as illustrated in the table below.

PathwayStarting MaterialsKey ReactionsReported YieldsAdvantagesDisadvantages
Route 1 2,6-dichloro-4-(trifluoromethyl)nicotinateCatalytic hydrogenation, hydrolysis90.4% (for the final two steps) chemicalbook.comHigh yield in later steps.Starts from a more complex, pre-functionalized pyridine.
Route 2 Trifluoroacetyl chloride, vinyl ethyl ether, 3-aminoacrylonitrileAcylation, cyclization, hydrolysisOverall yield of 63% patsnap.comUses inexpensive starting materials; suitable for industrial production. google.compatsnap.comMulti-step process.
Route 3 4-amino-1,1,1-trifluoro-3-buten-2-one, dimethyl 2-methoxymethylenemalonateAddition, cyclization, hydrolysis/decarboxylationNot explicitly stated for overall process."One-pot" potential without isolation of intermediates. google.comRequires specific and potentially costly starting materials.
Route 4 3-cyanopyridineLithiation, reaction with a trifluoromethyl source, hydrolysis70% total yield patsnap.comHigh overall yield.Requires strong bases and anhydrous conditions, which can be challenging for industrial scale-up. patsnap.com

Ultimately, the choice of synthetic route depends on a variety of factors, including the desired scale of production, the availability and cost of starting materials, and the technical capabilities for handling specific reaction conditions.

Cyclization Approaches for Pyridine Ring Formation

The construction of the pyridine ring is a fundamental strategy for synthesizing complex substituted pyridines, including those bearing trifluoromethyl groups. These methods often involve the condensation of smaller, readily available fragments.

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions are a powerful tool for the synthesis of trifluoromethyl-substituted pyridines (TFMPs). jst.go.jpnih.govresearchoutreach.org This approach involves the assembly of the pyridine ring from smaller, fluorinated building blocks. researchoutreach.org Commonly employed trifluoromethyl-containing starting materials include ethyl 4,4,4-trifluoro-3-oxobutanoate, ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. jst.go.jpnih.govresearchoutreach.org

For instance, the synthesis of the agrochemicals dithiopyr (B166099) and thiazopyr (B54509) commences with a cyclocondensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. jst.go.jpnih.gov Similarly, the key intermediate for the insecticide sulfoxaflor, a 6-(trifluoromethyl)pyridine derivative, is prepared via a condensation reaction using a trifluoromethyl-containing building block. researchoutreach.org A notable example is the synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylate, which is achieved by reacting 4,4,4-trifluoroacetoacetyl chloride with methyl 3-amino-4,4,4-trifluoro-2-butenoate, followed by treatment with triethylamine (B128534). chim.it

The development of the insecticide flonicamid (B1672840), which contains the 4-(trifluoromethyl)pyridine (B1295354) structure, also relies on a condensation reaction in the presence of ammonia. researchoutreach.org These examples underscore the versatility of cyclocondensation reactions in accessing a diverse range of TFMP derivatives. jst.go.jp

Table 1: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis jst.go.jpnih.govresearchoutreach.org

Building BlockChemical Formula
Ethyl 4,4,4-trifluoro-3-oxobutanoateC6H7F3O3
Ethyl 2,2,2-trifluoroacetateC4H5F3O2
2,2,2-Trifluoroacetyl chlorideC2ClF3O
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-oneC6H7F3O2

Ring-Closing Strategies Involving Nitrogen and Carbon Fragments

Ring-closing metathesis (RCM) has emerged as a powerful technique for the synthesis of various unsaturated nitrogen heterocycles, including substituted pyridines. d-nb.infoorganic-chemistry.org This method involves the intramolecular cyclization of a diene in the presence of a metal alkylidene catalyst. d-nb.info While electron-rich amines can sometimes pose challenges by coordinating to the catalyst, strategies such as using sterically hindered or electron-deficient amines have proven effective. d-nb.info RCM can be followed by elimination or oxidation/deprotection steps to yield the desired aromatic pyridine ring. organic-chemistry.org For example, new synthetic routes to substituted 3-hydroxypyridines and 3-aminopyridine (B143674) derivatives have been developed using RCM as a key step. organic-chemistry.org

Another approach involves the skeletal rearrangement of pyridines themselves. A photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine (B122466) derivatives, demonstrating the feasibility of manipulating the pyridine skeleton to create new heterocyclic systems. nih.gov While this specific example leads to a five-membered ring, it highlights the potential of ring-restructuring strategies in heterocyclic synthesis. nih.gov

A one-pot synthesis of polysubstituted pyridines has also been developed through a sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org This demonstrates the power of tandem reactions to rapidly assemble complex pyridine structures from simple starting materials.

Multicomponent Reaction (MCR) Pathways to Substituted Pyridines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted pyridines in a single step from three or more starting materials. rsc.orgnih.govacs.org These reactions are highly valued for their ability to rapidly generate molecular complexity. chemistryviews.org

One such MCR involves the one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide (B78521). rsc.org This method allows for the formation of four new bonds in a highly chemo- and regioselective manner. rsc.org Another strategy utilizes the condensation of an aldehyde, a methyl ketone, and an ammonium (B1175870) salt under aerobic conditions to produce trisubstituted pyridines. nih.gov

A metal-free, deoxygenative three-component reaction has been developed using an N-heterocyclic carbene (NHC) and a photocatalyst to combine alcohols, styrenes, and cyanopyridines, yielding substituted pyridine derivatives in moderate to good yields. chemistryviews.org This approach is notable for its compatibility with a wide range of alcohols and its potential for late-stage functionalization. chemistryviews.org The Hantzsch pyridine synthesis and its variations also represent a classic MCR approach, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. mdpi.com

Direct Trifluoromethoxylation and Trifluoromethylation Strategies

Direct functionalization methods provide an alternative to building the pyridine ring from scratch, instead introducing the desired fluorine-containing group onto a pre-existing pyridine scaffold.

Introduction of the Trifluoromethyl Group via Active Species (e.g., Trifluoromethyl Copper)

The direct introduction of a trifluoromethyl group onto a pyridine ring can be achieved using active trifluoromethyl species. jst.go.jpnih.gov One of the most common methods involves the use of trifluoromethyl copper (CuCF3), which can be generated in situ from various precursors. researchgate.net This species readily participates in substitution reactions with halopyridines, particularly iodo- and bromopyridines. nih.govresearchgate.net

The trifluoromethylation of 2-iodopyridines using (trifluoromethyl)trimethylsilane (B129416) in the presence of cuprous iodide and potassium fluoride (B91410) can proceed in nearly quantitative yields. researchgate.net However, the yields are generally more moderate for 3- and 4-iodopyridines. researchgate.net A copper-catalyzed cyclization of vinyl azides with CF3-ynones also provides a route to 2,4-diaryl-6-trifluoromethylated pyridines. acs.org

Recent advancements have focused on developing more economical and practical trifluoromethylating agents. For example, trifluoroacetic acid has been used as an inexpensive trifluoromethyl source in the presence of a silver carbonate catalyst for the regioselective C-H trifluoromethylation of pyridines. researchgate.net Copper-mediated Sandmeyer-type trifluoromethylations of heteroaromatic amines have also been reported. beilstein-journals.org

Fluorination of Chlorinated Precursors and Halogen Exchange Reactions

A well-established industrial method for synthesizing trifluoromethylpyridines involves the halogen exchange (halex) reaction of trichloromethylpyridines. jst.go.jpnih.gov This process typically uses hydrogen fluoride (HF) or other fluorinating agents like antimony trifluoride to replace the chlorine atoms with fluorine. nih.govnih.gov The synthesis of benzotrifluoride (B45747) from benzotrichloride (B165768) using this method was first reported in 1898, and a similar process was later applied to the synthesis of trifluoromethylpyridine from chlorinated picoline. nih.gov

This method can be performed in either a liquid or vapor phase. jst.go.jp Vapor-phase reactions, often carried out at high temperatures over a catalyst, can be advantageous for large-scale production. jst.go.jp For example, a simultaneous vapor-phase chlorination and fluorination of picolines can be used to produce trifluoromethylpyridines. jst.go.jp

The synthesis of aryl trifluoromethyl ethers can also be achieved by first converting a phenol to its corresponding aryl trichloromethyl ether, followed by fluorination. nih.gov This can be done in a stepwise manner or as a one-pot process where the phenol is heated with tetrachloromethane and anhydrous hydrogen fluoride. nih.gov More recently, iron(III) halides have been shown to catalyze the halogen exchange of trifluoromethyl arenes, offering a new avenue for these transformations. chemrxiv.org Additionally, oxidative desulfurization-fluorination of xanthate derivatives using a combination of an N-haloimide and pyridine-HF complex provides another route to trifluoromethyl ethers. mdpi.com

Direct Carboxylation via Organometallic Intermediates (e.g., Lithiation followed by CO2 Quench)

The direct introduction of a carboxylic acid group onto a pyridine ring is a powerful strategy for synthesizing nicotinic acid derivatives. One of the most effective methods involves the generation of an organometallic intermediate, typically through lithiation, followed by quenching with carbon dioxide (CO₂). This approach allows for regioselective carboxylation, dictated by the position of metalation.

For trifluoromethyl- and trifluoromethoxy-substituted pyridines, directed ortho-metalation is a viable route. The process generally begins with the deprotonation of the pyridine ring using a strong base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures (e.g., -75°C) to form a lithiated pyridine species. thieme-connect.comresearchgate.net The position of lithiation is influenced by the electronic properties and directing effects of the existing substituents. This organolithium intermediate is then treated with solid carbon dioxide (dry ice), which acts as an electrophile. Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired nicotinic acid. thieme-connect.com

For instance, the synthesis of 5-(trifluoromethoxy)nicotinic acid has been achieved using 3-bromo-5-trifluoromethoxypyridine as a key intermediate, which undergoes lithiation and subsequent carboxylation. Similarly, 2-(trifluoromethyl)pyridine can be selectively metalated and then carboxylated at either the 3- or 6-position depending on the choice of reagent. thieme-connect.comresearchgate.net While a direct synthesis of this compound via this specific method is not extensively detailed, the principles established in the synthesis of closely related analogs, such as 4-amino-2-(trifluoromethyl)nicotinic acid, demonstrate the feasibility of this strategy. thieme-connect.com In that synthesis, 2-(trifluoromethyl)pyridine was first carboxylated at the C-3 position, and a subsequent directed lithiation at the C-4 position allowed for further functionalization. thieme-connect.com

Functional Group Interconversions on the Pyridine Ring

Functional group interconversions are fundamental in the synthesis of complex molecules, allowing for the strategic modification of a core structure. For this compound, several such transformations on the pyridine ring are pivotal.

Hydrolysis of Nitrile Precursors to Carboxylic Acids

A common and high-yielding route to nicotinic acids is the hydrolysis of the corresponding nicotinonitrile (cyanopyridine) precursors. This transformation can be performed under acidic or basic conditions. For the synthesis of 4-(trifluoromethyl)nicotinic acid, a related compound, the hydrolysis of 4-(trifluoromethyl)nicotinonitrile (B82138) is well-documented. chemicalbook.comgoogle.com

The reaction typically involves heating the nitrile precursor with a strong base, such as sodium hydroxide (NaOH), in an aqueous solution. chemicalbook.comgoogle.com For example, 4-(trifluoromethyl)nicotinonitrile can be added to a solution of NaOH and water and heated to around 100°C. chemicalbook.comgoogle.com The reaction proceeds until the solid dissolves, indicating the formation of the sodium salt of the carboxylic acid. Subsequent acidification of the reaction mixture with an acid like hydrochloric acid (HCl) precipitates the final product, 4-(trifluoromethyl)nicotinic acid, which can then be isolated by filtration. chemicalbook.comgoogle.com This method has been reported to achieve very high yields, in some cases up to 98.3%. chemicalbook.comgoogle.com

The general conditions for this hydrolysis are summarized in the table below.

PrecursorReagentsTemperatureYieldReference
4-(Trifluoromethyl)nicotinonitrileNaOH, H₂O; then HCl100°C98.3% chemicalbook.comgoogle.com
4-(Trifluoromethyl)nicotinonitrileNaOH, H₂O; then HCl80°C76.5% google.com

Palladium-Catalyzed Hydrodehalogenation and Amination Reactions

Palladium-catalyzed reactions are indispensable tools for modifying halogenated pyridine rings.

Hydrodehalogenation is a crucial step for removing halogen atoms, which often serve as directing groups or are introduced during the synthesis of the pyridine core. For example, the synthesis of 4-(trifluoromethyl)nicotinic acid can involve the catalytic hydrogenolysis of a chloro-substituted precursor, such as 2,6-dichloro-4-(trifluoromethyl)nicotinic acid methyl ester. chemicalbook.comguidechem.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.comguidechem.com The process effectively replaces the chlorine atoms with hydrogen, leading to the desired dehalogenated product. The reaction is often performed in a solvent like ethanol (B145695) at room temperature. chemicalbook.com Various hydrogen sources can be employed, including hydrogen gas, formic acid, or triethylsilane. researchgate.netorganic-chemistry.orgresearchgate.net

Amination reactions, particularly the Buchwald-Hartwig amination, allow for the formation of C-N bonds by coupling halo-pyridines with amines. This reaction is highly valuable for introducing amino groups onto the pyridine scaffold, which can serve as precursors for further functionalization. Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, are used to couple chloro- or bromopyridines with a wide range of primary and secondary amines. nih.govnih.gov Catalyst systems like Pd₂(dba)₃ combined with proazaphosphatrane ligands have proven effective for the amination of various aryl chlorides, including chloropyridines. nih.gov This method provides a direct route to amino-substituted (trifluoromethoxy)pyridines, which are versatile intermediates.

Transformations Involving the Trifluoromethoxy Group and its Stability

The trifluoromethoxy (OCF₃) group is a key functional group in many modern pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. A critical aspect of any synthetic route is the stability of this group under various reaction conditions.

The OCF₃ group is known to be remarkably stable. mdpi.comresearchgate.net It is generally inert to heating and demonstrates high stability in the presence of acids, bases, and various reducing or oxidizing agents. mdpi.comresearchgate.net This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the trifluoromethoxy substituent. For example, the OCF₃ group on a pyridine ring is tolerant to conditions used for metallation and catalytic reduction. mdpi.com

Catalytic Systems in the Synthesis of this compound

The choice of catalyst is critical for achieving high efficiency, selectivity, and yield in the synthesis of this compound and its intermediates. Transition metal catalysts play a central role in key synthetic steps.

Application of Transition Metal Catalysts (e.g., Pd/C, Ni-Fe/C, Pd₂(dba)₃) in Hydrogenation and Coupling

Palladium on Carbon (Pd/C): This is one of the most widely used heterogeneous catalysts in organic synthesis. commonorganicchemistry.com In the context of synthesizing nicotinic acid derivatives, 10% Pd/C is frequently employed for hydrogenation and hydrogenolysis reactions. chemicalbook.comguidechem.com A primary application is the hydrodehalogenation of chloro-substituted pyridine precursors. chemicalbook.comguidechem.com For example, 2,6-dichloro-4-(trifluoromethyl)nicotinic acid methyl ester is reduced to its dehalogenated form using Pd/C under a hydrogen atmosphere in ethanol. chemicalbook.comguidechem.com This catalyst is valued for its efficiency, ease of handling (as it can be filtered off after the reaction), and activity under mild conditions, often at room temperature and atmospheric pressure. commonorganicchemistry.commasterorganicchemistry.com

Nickel-Iron on Carbon (Ni-Fe/C): Bimetallic catalysts, including those based on nickel and iron, are being explored for hydrogenation reactions. Nickel-based catalysts, often supported on materials like carbon or alumina, are effective for the hydrogenation of pyridine and its derivatives. researchgate.netacs.org The addition of a second metal, such as iron, can modify the catalyst's activity and selectivity. Carbon-coated Ni-Fe alloy catalysts have been studied for the hydrogenation of other organic compounds, where the presence of iron was found to enhance selectivity. researchgate.net While specific applications of Ni-Fe/C for the synthesis of this compound are not widely reported, the known activity of nickel catalysts for pyridine hydrogenation suggests their potential utility in related transformations. researchgate.netmdpi.com

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This palladium(0) complex is a highly versatile and common catalyst precursor for a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. uwindsor.caresearchgate.net In the synthesis of functionalized pyridines, Pd₂(dba)₃, often paired with specific phosphine ligands like P(t-Bu)₃ or XPhos, catalyzes the coupling of halopyridines with a broad range of nucleophiles. nih.govresearchgate.net These reactions are crucial for building molecular complexity. For instance, the Pd₂(dba)₃/ligand system is effective for the amination of chloropyridines and for Suzuki couplings that attach aryl or vinyl groups to the pyridine ring, demonstrating its importance in creating advanced intermediates. nih.govresearchgate.net

Role of Organic Bases and Other Additives in Reaction Optimization

In the synthesis of complex heterocyclic molecules like this compound, organic bases and various additives are crucial for controlling reaction pathways, improving yields, and enhancing selectivity.

Organic Bases: The choice of an organic base is often dictated by the specific reaction step. For instance, in a potential synthesis involving the lithiation of a pyridine ring followed by carboxylation, strong, non-nucleophilic bases are essential.

Lithium amides: Strong bases such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are frequently used for the deprotonation (lithiation) of pyridine rings. thieme-connect.comthieme-connect.comresearchgate.net These bases are effective at low temperatures (e.g., -70°C) to create a carbanion, which can then react with an electrophile like carbon dioxide to form the carboxylic acid group. thieme-connect.comthieme-connect.comresearchgate.net

Tertiary Amines: In steps like palladium-catalyzed cross-coupling reactions (e.g., amination to introduce a precursor group), weaker organic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) are often employed. lstmed.ac.uk These bases act as acid scavengers, neutralizing acids formed during the reaction without interfering with the catalyst or reactants.

Other Additives: Additives can significantly influence reaction outcomes by modifying the reactivity of intermediates or catalysts.

Co-solvents and Ligands: In lithiation reactions, additives like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) can act as a co-solvent to accelerate the process, making it more feasible for larger-scale production. thieme-connect.comthieme-connect.comresearchgate.net For palladium-catalyzed reactions, specialized phosphine ligands such as Xantphos are critical for stabilizing the palladium catalyst and facilitating the desired bond formation. thieme-connect.com

Phase Transfer Catalysts: For reactions involving different phases (e.g., a solid inorganic base in an organic solvent), a phase transfer catalyst could be employed to improve reaction rates and efficiency.

Investigation of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it For a compound like this compound, these principles would guide the selection of solvents, catalysts, and reaction conditions.

Solvent-Free and Catalyst-Free Conditions: A key goal in green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. Research on related nicotinic acid derivatives has demonstrated the feasibility of solvent- and catalyst-free synthesis. researchgate.net For example, the amination of 2-chloronicotinic acid has been achieved by heating it directly with the appropriate amine, resulting in high yields and very short reaction times (15–120 minutes). researchgate.net This approach avoids the environmental impact of solvents like DMF or xylene.

Alternative Energy Sources: Microwave-assisted synthesis is a green technique that can dramatically reduce reaction times, often from hours to minutes, which can lead to energy savings and improved efficiency.

Use of Greener Solvents: When solvents are necessary, green chemistry principles advocate for the use of less hazardous options. Water, ethanol, or supercritical fluids like CO2 are preferred over chlorinated hydrocarbons or polar aprotic solvents. unibo.it

Catalyst Recycling: In reactions requiring metal catalysts, such as palladium-on-carbon (Pd/C) for hydrogenolysis, developing methods to efficiently recover and recycle the catalyst is a critical green consideration to reduce heavy metal waste. google.com The use of heterogeneous catalysts, which can be filtered off from the reaction mixture, is a common strategy to facilitate recycling. nih.gov

Process Optimization and Industrial Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to an industrial scale requires rigorous optimization of various parameters to ensure safety, efficiency, and economic viability.

Evaluation of Reaction Yields and Purity in Different Synthetic Routes

While specific comparative data for this compound is not available, we can outline the type of evaluation that would be necessary. A synthetic chemist would compare potential routes, such as building the trifluoromethoxy-substituted pyridine ring first versus adding the trifluoromethoxy group to a pre-existing nicotinic acid derivative.

For a related compound, 5-trifluoromethoxynicotinic acid, a route involving the lithiation of 3-bromo-5-trifluoromethoxypyridine followed by carboxylation with dry ice yielded the product at 85%. nuph.edu.ua An alternative pathway, starting from 2-chloro-5-(trifluoromethoxy)nicotinic acid and removing the chlorine via catalytic hydrogenolysis, gave a 79% yield. nuph.edu.ua

Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with standards often exceeding 98% for pharmaceutical or agrochemical intermediates. biocompare.com

Table 1: Illustrative Comparison of Potential Synthetic Routes for Trifluoromethoxy-Substituted Nicotinic Acids

RouteKey TransformationReagentsAnalogous YieldPurity Target
A Lithiation & Carboxylationn-Butyllithium, CO₂85% nuph.edu.ua>98%
B Catalytic DehalogenationH₂, Pd/C, Ammonium formate79% nuph.edu.ua>98%

Note: The data in this table is based on the synthesis of an isomeric compound, 5-(trifluoromethoxy)nicotinic acid, and is presented for illustrative purposes only.

Analysis of Raw Material Accessibility and Cost-Effectiveness

The economic feasibility of synthesizing this compound on an industrial scale heavily depends on the cost and availability of starting materials.

Fluorinated Building Blocks: The source of the trifluoromethoxy group is a primary cost driver. Precursors like trifluoroacetyl chloride or ethyl trifluoroacetoacetate are common building blocks for creating fluorinated heterocycles. jst.go.jpgoogle.com The accessibility of a suitable pyridine starting material already containing the trifluoromethoxy group would be a critical factor.

Reagent Costs: Expensive reagents required for certain routes can make them unsuitable for large-scale production. For example, routes requiring large quantities of strong bases like n-BuLi at cryogenic temperatures or those dependent on expensive palladium catalysts and specialized ligands can be costly. thieme-connect.compatsnap.com

Streamlining of Synthetic Sequences for Enhanced Efficiency

For example, a practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid was developed where the final amination step was performed on the free carboxylic acid, streamlining the process by avoiding the need to first create an ester and then hydrolyze it later. thieme-connect.com Similarly, a sequence for this compound could potentially be designed where the formation of a key intermediate and its subsequent cyclization or hydrolysis occur in the same reaction vessel. google.com Such one-pot strategies are highly desirable for industrial applications due to their inherent efficiency and reduced operational complexity.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, enabling the synthesis of various derivatives through standard organic reactions. cphi-online.com

The carboxylic acid at the 3-position of this compound can be readily converted into esters and amides, which are crucial intermediates for compounds with biological activity. cphi-online.comresearchgate.net The synthesis of these derivatives often involves a two-step process, starting with the formation of a more reactive intermediate like an acyl chloride.

For instance, the synthesis of the pesticide flonicamid involves the conversion of 4-trifluoromethyl nicotinic acid into its acyl chloride, which then undergoes an amidation reaction with aminoacetonitrile (B1212223) hydrochloride. google.com This highlights a common strategy where the carboxylic acid is activated before reacting with an amine. Direct condensation is also possible using coupling agents.

Similarly, esterification can be achieved through standard methods, such as reacting the acid with an alcohol in the presence of an acid catalyst. The synthesis of various nicotinic acid derivatives often employs esterification as a key step. researchgate.net

Table 1: Representative Amidation Reaction

Reactant 1 Reactant 2 Key Reagents Product Reference

To enhance the reactivity of the carboxyl group towards nucleophiles, this compound is often converted into a more electrophilic acyl halide, typically an acyl chloride. This transformation is a standard procedure in organic synthesis to facilitate subsequent esterification or amidation reactions.

The preparation of 4-trifluoromethylnicotinoyl chloride is achieved by treating 4-trifluoromethyl nicotinic acid with an acyl chlorination reagent, such as thionyl chloride or oxalyl chloride. google.com The reaction is typically heated in a suitable solvent to ensure complete conversion. google.com The resulting acyl chloride is a highly reactive intermediate due to the electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen, which increases the electrophilicity of the carbonyl carbon.

Table 2: Synthesis of 4-Trifluoromethylnicotinoyl Chloride

Starting Material Reagent Conditions Product Reference

The electrochemical properties of nicotinic acid and its derivatives have been a subject of study. The reduction of the carboxylic acid group is a challenging transformation that typically requires strong reducing agents. In electrochemical studies, the focus is often on the reduction of the pyridine ring itself.

A study on nicotinic acid using cyclic voltammetry on a grafted polymer electrode identified oxidation and reduction potential peaks at -0.425 V and -0.525 V, respectively, versus an Ag/AgCl electrode. researchgate.net Another detailed investigation into the electrochemical reduction of N-methyl nicotinic acid at a mercury electrode showed complex pH-dependent mechanisms, involving radical dimerization and further reduction to a hydrated aldehyde. rsc.org

Transformations of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient, a characteristic enhanced by the presence of two electron-withdrawing substituents. This electronic nature governs its reactivity towards nucleophiles and electrophiles.

The reactivity of the pyridine ring is heavily influenced by the nitrogen heteroatom and the substituents. In a typical pyridine ring, electrophilic substitution is disfavored compared to benzene (B151609) and occurs at the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions. chemicalbook.com

In this compound, the presence of the strongly deactivating trifluoromethoxy group at position 4 and the carboxylic acid group at position 3 makes the ring highly electron-deficient. This severely deactivates the ring towards electrophilic aromatic substitution. Conversely, the ring is highly activated for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions, should a suitable leaving group be present at one of these sites. The electron-withdrawing trifluoromethyl group has been shown to facilitate SNAr reactions in other nicotinic acid systems. thieme-connect.com

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then be quenched with various electrophiles. wikipedia.orgresearchgate.net

For pyridine derivatives, DoM can be challenging due to the potential for nucleophilic addition of the organolithium reagent to the ring. harvard.edu However, with appropriate directing groups, regioselective lithiation can be achieved. harvard.edu While the trifluoromethoxy group's efficacy as a DMG is not as established as a methoxy (B1213986) group, the oxygen atom could potentially direct metalation to the C5 position (the C3 position being already substituted).

More commonly, the carboxylic acid group or its derivatives (like an amide) can act as a DMG. For example, a practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid involved the lithiation of 2-(trifluoromethyl)pyridine to introduce a carboxyl group at C3, followed by a subsequent directed lithiation of this nicotinic acid derivative at the C4 position, which was then quenched with iodine. thieme-connect.comresearchgate.net This demonstrates that sequential metalation reactions can be used to build functionality on the pyridine ring in a highly controlled manner.

Table 3: Example of Directed Metalation on a Related Nicotinic Acid Derivative

Substrate Reagents Electrophile Product Reference

Cross-Coupling Methodologies for Further Pyridine Functionalization

The robust nature of the this compound scaffold allows for extensive functionalization of the pyridine ring through various modern cross-coupling methodologies. While the carboxylic acid group itself can be used to form amides and esters, converting it or introducing other functional groups onto the pyridine ring opens up a vast chemical space for derivatization. Palladium-catalyzed cross-coupling reactions are particularly effective, with the trifluoromethoxy group remaining stable under typical reaction conditions.

Derivatives such as 3-bromo-5-trifluoromethoxypyridine serve as highly effective synthons for these transformations. researchgate.net They readily participate in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, and amino substituents, respectively. researchgate.netmdpi.com For instance, the Suzuki coupling of a nicotinic acid derivative with (4-(trifluoromethoxy)phenyl)boronic acid demonstrates the utility of this approach in building complex biaryl structures. rsc.org The electron-deficient nature of the pyrazine (B50134) ring, which is analogous to the trifluoromethoxy-substituted pyridine ring, allows for successful functionalization of halogenated precursors via these coupling methods. mdpi.com

Below is a table summarizing representative cross-coupling reactions on related trifluoromethoxylated heterocyclic systems, illustrating the potential for functionalizing derivatives of this compound.

Reaction Type Substrate Example Coupling Partner Catalyst/Ligand Base Product Type Reference
Suzuki Coupling 3-Bromo-5-trifluoromethoxypyridineArylboronic acidPd(PPh₃)₄Na₂CO₃Aryl-substituted pyridine rsc.org
Sonogashira Coupling 2-Chloro-5-trifluoromethoxypyrazineTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃NAlkynyl-substituted pyrazine mdpi.com
Buchwald-Hartwig Amination 3-Bromo-5-trifluoromethoxypyridinetert-Butyl carbamatePd₂(dba)₃ / BINAPNaOtBuAminated pyridine researchgate.net
Kumada-Corriu Coupling 2-Chloro-5-trifluoromethoxypyrazineGrignard reagentPd(dppf)Cl₂-Alkyl/Aryl-substituted pyrazine mdpi.com

This table is representative of reactions on similar scaffolds and indicates the likely reactivity of this compound derivatives.

Reactivity and Stability of the Trifluoromethoxy Group in Chemical Transformations

The trifluoromethoxy (OCF₃) group is a key determinant of the chemical personality of this compound. Its properties significantly influence the molecule's reactivity and confer exceptional stability, making it a desirable substituent in medicinal and agrochemical research. mdpi.comresearchgate.net

Influence on Pyridine Ring Electronic Properties

The OCF₃ group exerts a powerful influence on the electronic properties of the pyridine ring. It is characterized by a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms, and a weak electron-donating mesomeric effect (+M). mdpi.com The inductive effect dominates, rendering the attached pyridine ring significantly more electron-deficient. This heightened electrophilicity affects the reactivity at other positions on the ring.

Furthermore, the OCF₃ group is one of the most lipophilic substituents, a property that can enhance membrane permeability and in vivo transport of drug candidates. mdpi.comnih.gov Its unique steric profile, where the group is oriented orthogonally to the aromatic ring plane, can also provide beneficial interactions in drug-receptor binding. mdpi.comrsc.org This combination of electronic and steric properties has led to the OCF₃ group being termed a "super-halogen" or "pseudo-halogen." mdpi.comnih.gov

Behavior Under Acidic, Basic, and Reducing Conditions

A hallmark of the trifluoromethoxy group when attached to an aromatic or heteroaromatic ring is its exceptional chemical stability. It is remarkably inert under a wide range of reaction conditions, including harsh acidic, basic, and thermal environments. mdpi.comresearchgate.netcas.cn Studies have shown that the aromatic C-OCF₃ bond is more stable than other related fluorinated substituents such as -CF₃ and -SCF₃. mdpi.comresearchgate.net

This stability is crucial for synthetic applications. For example, the preparation of 4-(trifluoromethyl)nicotinic acid can be achieved by the catalytic hydrogenation of a precursor like methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate; the OCF₃ group (often prepared via similar routes) is stable under these reducing conditions. chemdad.com Moreover, it has been shown to be stable even in the presence of strong hydroiodic acid, a condition under which a methoxy group would be readily cleaved. researchgate.net

The table below summarizes the observed stability of the trifluoromethoxy group under various conditions.

Condition Type Reagents/Environment Stability of OCF₃ Group Reference
Strongly Acidic Triflic acid (TfOH)High cas.cn
Strongly Acidic Hydroiodic acid (HI)High researchgate.net
Strongly Basic Potassium bis(trimethylsilyl)amide (KHMDS)High cas.cn
Reducing Catalytic Hydrogenation (H₂, Pd/C)High chemdad.com
Thermal HeatingHigh mdpi.comresearchgate.net

Potential for Selective Modification without De-Trifluoromethoxylation

The high stability of the trifluoromethoxy group is a significant synthetic advantage, as it allows for chemical modifications at other sites on the molecule without risk of cleaving the C-O bond (de-trifluoromethoxylation). mdpi.comresearchgate.net This chemoselectivity is critical for building complex molecular architectures.

Functional group interconversions, such as the transformation of the carboxylic acid of this compound into amides, esters, or alcohols, can be performed without affecting the OCF₃ substituent. researchgate.net As discussed previously, the introduction of halogens onto the pyridine ring allows for a suite of palladium-catalyzed cross-coupling reactions, all of which proceed while leaving the trifluoromethoxy group intact. mdpi.comrsc.org This robust nature ensures that the unique electronic and lipophilic properties conferred by the OCF₃ group are retained throughout multi-step synthetic sequences.

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new transformations.

Elucidation of Reaction Pathways and Intermediate Formation

While specific mechanistic studies on this compound itself are not extensively documented, the pathways for its key transformations can be confidently inferred from well-established precedents in heterocyclic and organofluorine chemistry.

Cross-Coupling Reactions: The mechanisms for palladium-catalyzed cross-coupling reactions are well-elucidated. For a Suzuki coupling on a bromo-substituted derivative of this compound, the catalytic cycle would involve:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Formation of the Trifluoromethoxy Group: The introduction of the OCF₃ group onto a pyridine ring is a more complex transformation. Mechanistic studies on the trifluoromethoxylation of pyridines using electrophilic trifluoromethylating reagents (e.g., Togni-type reagents) suggest a pathway involving radical intermediates. A plausible sequence involves a radical O-trifluoromethylation event followed by a migration of the OCF₃ group to the appropriate position on the ring. rsc.org

Pyridine Ring Functionalization: For direct C-H functionalization, which is an alternative strategy to cross-coupling, reaction pathways can involve the activation of the pyridine ring. For example, 3-position-selective functionalization of pyridines has been achieved through nucleophilic activation via hydrosilylation, which forms an N-silyl enamine intermediate that can then react with an electrophile. Such pathways highlight the intricate interplay between reagents and the electronic nature of the substituted pyridine ring.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The derivatization of 4-(trifluoromethyl)nicotinic acid involves several types of reactions, including amide bond formation, esterification, and electrophilic substitution. The kinetic and thermodynamic parameters of these reactions are crucial for optimizing reaction conditions to achieve high yields and purity of the desired products. While comprehensive kinetic and thermodynamic studies are not extensively available in the public domain, valuable insights can be drawn from the reported synthetic methodologies.

Influence of Reaction Conditions on Derivatization

The rate and outcome of derivatization reactions are significantly influenced by factors such as temperature, reaction time, and the choice of reagents and solvents.

Amide Coupling Reactions: The formation of amides from 4-(trifluoromethyl)nicotinic acid is a common derivatization. One method involves the activation of the carboxylic acid to a more reactive intermediate, such as an acid chloride or a mixed anhydride (B1165640), followed by reaction with an amine. For instance, the activation of 4-(trifluoromethyl)nicotinic acid with methanesulfonyl chloride (MsCl) and triethylamine in toluene (B28343) at 5°C, followed by reaction with 3,5-dimethoxybenzylamine, yields the corresponding amide . The initial low temperature is likely employed to control the rate of formation of the mixed anhydride and minimize side reactions.

An alternative approach utilizes coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of hydroxybenzotriazole (B1436442) (HOBT) . This method is often preferred for its mild reaction conditions, which can be beneficial when working with sensitive substrates. The reaction is typically carried out at room temperature over a period of 12 hours to ensure completion .

Interactive Table: Amide Coupling Reaction Conditions

Derivatization StepReagents/ConditionsTemperature (°C)Reaction TimeYield (%)Purity (HPLC)Reference
Acid ActivationMsCl, Et₃N, toluene5 → 20-95>98%
Amide Formation3,5-Dimethoxybenzylamine, NaHCO₃--8997%
EDCI/HOBT CouplingEDCI/HOBT, DMFRoom Temp12 h85-

Chlorination Reactions: The chlorination of the pyridine ring is another important derivatization. The regioselectivity and rate of this reaction are dependent on the reaction conditions. For example, chlorination at the 6-position of a 4-(trifluoromethyl)nicotinamide (B149125) derivative can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions (110°C) for 6 hours, resulting in a 78% yield . The high temperature suggests a significant activation energy barrier for this substitution reaction.

Hydrolysis Reactions: The synthesis of 4-(trifluoromethyl)nicotinic acid itself can involve the hydrolysis of a nitrile precursor. The rate of this hydrolysis is dependent on temperature and the concentration of the base catalyst. For instance, the hydrolysis of 4-trifluoromethylnicotinonitrile can be carried out at temperatures ranging from 60 to 100°C for 5 to 10 hours under basic catalysis google.com. In one example, the reaction at 80°C led to a 76.5% yield google.com.

Kinetic versus Thermodynamic Control

In some synthetic routes leading to derivatives of nicotinic acid, the concept of kinetic versus thermodynamic control is critical in determining the final product distribution. An example can be found in the synthesis of a related compound, 4-amino-2-(trifluoromethyl)nicotinic acid, which starts from 2-(trifluoromethyl)pyridine thieme-connect.com.

In this synthesis, a carboxylation step is performed via lithiation. The initial lithiation at low temperatures (-78°C) kinetically favors the formation of the C-4 lithiated species. However, allowing the reaction to equilibrate for an extended period (6 hours) at this temperature enables the system to reach thermodynamic equilibrium, favoring the more stable C-3 lithiated anion. Quenching the reaction with CO₂ after this equilibration period yields the desired C-3 carboxylated product thieme-connect.com. This demonstrates a classic case where the kinetic product is formed faster, but the thermodynamic product is more stable and becomes the major product under conditions that allow for equilibrium to be established. The addition of a co-solvent like 1,3-dimethyl-2-imidazolidinone (DMI) was found to dramatically accelerate this equilibration process, reducing the required time from six hours to one hour, which is a significant kinetic enhancement for large-scale production thieme-connect.com.

Interactive Table: Synthesis and Derivatization Reaction Parameters

ReactionReactantReagents/ConditionsTemperature (°C)TimeYield (%)Key AspectReference
C-3 Carboxylation2-(Trifluoromethyl)pyridineLTMP, -78 ˚C; CO₂-786 h60-72Thermodynamic Control thieme-connect.com
C-3 Carboxylation (Accelerated)2-(Trifluoromethyl)pyridineLTMP, DMI, -78 ˚C; CO₂-781 h63-77Kinetic Enhancement thieme-connect.com
C-4 Halogenation3-carboxy-2-(trifluoromethyl)pyridineLTMP, I₂--65-77Derivatization thieme-connect.com
Hydrolysis4-TrifluoromethylnicotinonitrileNaOH, H₂O80-76.5Derivatization google.com
Hydrolysis4-TrifluoromethylnicotinonitrileNaOH, H₂O10010 h-Derivatization google.com
Chlorination4-(Trifluoromethyl)nicotinamidePOCl₃110 (Reflux)6 h78Derivatization

Applications of 4 Trifluoromethoxy Nicotinic Acid As a Versatile Synthetic Building Block

Precursor in the Construction of Complex Heterocyclic Systems

The unique electronic nature of the 4-(trifluoromethoxy)nicotinic acid scaffold makes it a useful starting material for building intricate, multi-ring heterocyclic structures. These structures are often investigated for potential applications in medicinal chemistry and materials science.

The trifluoromethoxy-substituted pyridine (B92270) core is a key component in the synthesis of various fused heterocyclic systems. One documented example is its use in creating azaquinazoline-type structures. Research has demonstrated the synthesis of 8-(Trifluoromethoxy)indolo[2,1-b]quinazoline-6,12-dione , a complex multi-ring system, starting from a trifluoromethoxy-substituted precursor sci-hub.ru. This synthesis highlights the role of the trifluoromethoxy moiety in the construction of elaborate, fused scaffolds.

While nicotinic acid and its derivatives are generally employed in the synthesis of various naphthyridines and other fused pyridines, specific documented examples detailing the use of this compound for many of these scaffolds are less common in the literature compared to its trifluoromethyl analogue google.comacs.org. However, the fundamental reactivity of the nicotinic acid core suggests its potential as a precursor for these complex structures.

Nitrogen-containing heterocycles are fundamental to the development of pharmaceuticals and other biologically active compounds openmedicinalchemistryjournal.comnih.gov. The incorporation of a trifluoromethoxy group is a known strategy to enhance the biological activity of these molecules openmedicinalchemistryjournal.com. The 4-(trifluoromethoxy)phenyl moiety, a structure closely related to this compound, is utilized as a building block in the synthesis of complex antifungal agents. For instance, 4-(trifluoromethoxy)phenylboronic acid is a key reactant in a Suzuki-Miyaura coupling step during the synthesis of Oteseconazole, a drug that features a complex multi-ring triazole system nih.govmdpi.com. This demonstrates the value of the trifluoromethoxy-substituted aromatic ring in assembling advanced, multi-ring nitrogen heterocycles for medicinal applications.

The table below summarizes a key heterocyclic system derived from a trifluoromethoxy-substituted precursor.

Precursor MoietyResulting Heterocyclic SystemApplication Area
Trifluoromethoxy-substituted aniline8-(Trifluoromethoxy)indolo[2,1-b]quinazoline-6,12-dioneAntitubercular Research sci-hub.ru
4-(Trifluoromethoxy)phenylboronic acidOteseconazole (a complex triazole derivative)Antifungal Agent nih.govmdpi.com

Integration into Agrochemical and Specialty Chemical Development (Synthetic Aspects)

The introduction of fluorinated groups is a critical strategy in modern agrochemical design, often imparting enhanced efficacy and metabolic stability jst.go.jp. While the trifluoromethoxy group is recognized for its potential in this field, it is crucial to distinguish the specific applications of this compound from its more commonly cited analogue, 4-(trifluoromethyl)nicotinic acid.

A significant application of fluorinated nicotinic acids is in the synthesis of insecticides. However, it is a point of critical importance that the widely-used insecticide Flonicamid (B1672840) is synthesized not from this compound, but from 4-(trifluoromethyl)nicotinic acid chemicalbook.comgoogle.comchemicalbook.com. Multiple patents and research articles confirm that 4-(trifluoromethyl)nicotinic acid is the key intermediate that is converted to N-cyanomethyl-4-(trifluoromethyl)nicotinamide (Flonicamid) google.comgoogle.comgoogle.com. There is no scientific literature to support the use of this compound as a precursor for Flonicamid. This distinction is vital for accurate chemical and industrial context.

The trifluoromethoxy group is known to be a feature in certain biologically active molecules, including some with herbicidal and fungicidal properties openmedicinalchemistryjournal.com. The general principle is that the inclusion of this group can enhance the potency of the agrochemical. However, specific, large-scale applications or widely documented syntheses of commercial herbicides or fungicides that start directly from this compound are not prominently reported in the available scientific literature. Research in this area often involves related structures, such as 4-Chloro-6-(trifluoromethyl)nicotinic acid, which has been investigated for use in herbicides .

The unique electronic properties and lipophilicity imparted by the trifluoromethyl group make its parent acid, 4-(trifluoromethyl)nicotinic acid, a compound of interest for the development of functional materials sinocurechem.comcymitquimica.com. However, there is a lack of specific research findings or documented applications detailing the use of This compound as a building block for advanced functional materials in the reviewed literature.

Role in the Elaboration of Pharmacologically Relevant Scaffolds (Synthetic Aspects Only)

This compound has emerged as a crucial building block in medicinal chemistry, primarily owing to the unique properties conferred by the trifluoromethoxy group. This electron-withdrawing moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Its incorporation into various molecular frameworks is a key strategy in the development of new therapeutic agents.

Introduction of Trifluoromethoxy-Substituted Pyridine Moieties into Potential Drug Candidates

The trifluoromethoxy-substituted pyridine ring is a desirable pharmacophore in drug design. The presence of the trifluoromethoxy group, with its strong electron-withdrawing nature, can have a substantial impact on the physicochemical properties of a molecule, such as its conformation and acid dissociation constant. jst.go.jp

The synthesis of trifluoromethoxy-substituted pyridines can be challenging. researchgate.net Direct trifluoromethoxylation methods are known but are often more suitable for α-substituted pyridine rings and can require expensive reagents in large quantities. scispace.com A common strategy involves the use of pre-functionalized building blocks like this compound. This allows for the direct incorporation of the desired trifluoromethoxy-pyridine moiety into a larger molecule, often through amide bond formation or other coupling reactions.

For instance, the synthesis of various (trifluoromethoxy)pyridines has been achieved, and their regioselective functionalization provides access to new and important building blocks for life sciences research. researchgate.net The stability of the trifluoromethoxy group is a significant advantage, allowing for a range of subsequent chemical transformations without its degradation. scispace.com

Synthesis of Pyridine Carboxamides and Pyrazolylcarboxanilides as Inhibitor Precursors

This compound is a valuable precursor for the synthesis of pyridine carboxamides and pyrazolylcarboxanilides, which are scaffolds for various enzyme inhibitors. chemicalbook.comsincerechemical.comchemdad.com

Pyridine Carboxamides: These compounds have been investigated as potential inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. chemicalbook.comsincerechemical.comchemdad.com The synthesis typically involves the coupling of this compound with an appropriate amine, forming the characteristic carboxamide linkage.

Pyrazolylcarboxanilides: This class of compounds has shown promise as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel. chemicalbook.comsincerechemical.comchemdad.com The synthetic route to these molecules also utilizes this compound as a key starting material.

The general synthetic approach for these inhibitor precursors is outlined below:

PrecursorTarget ScaffoldKey Reaction
This compoundPyridine CarboxamidesAmide coupling with an amine
This compoundPyrazolylcarboxanilidesMulti-step synthesis involving amide bond formation

Design and Synthesis of Diverse Chemical Libraries for Scaffold Screening

The concept of "privileged scaffolds" is central to modern drug discovery, where certain molecular frameworks are known to bind to multiple biological targets. nih.gov The design and synthesis of diverse chemical libraries based on these scaffolds is a powerful strategy for identifying new drug leads. nih.gov this compound can be a valuable component in the construction of such libraries.

By incorporating the 4-(trifluoromethoxy)nicotinoyl fragment, chemists can generate a library of compounds with a wide range of substituents at other positions. This diversity-oriented synthesis approach allows for the exploration of a broad chemical space, increasing the probability of discovering compounds with desired biological activities. dtu.dk The process often involves parallel synthesis techniques to efficiently generate a large number of analogs for high-throughput screening.

The use of this compound in library synthesis allows for the systematic investigation of how the trifluoromethoxy-pyridine moiety influences biological activity across different target classes. This information is invaluable for structure-activity relationship (SAR) studies and the subsequent optimization of hit compounds into clinical candidates.

Computational and Theoretical Chemistry Studies of 4 Trifluoromethoxy Nicotinic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4-(trifluoromethoxy)nicotinic acid. These calculations help in understanding the molecule's stability, reactivity, and potential interaction sites. A study utilizing the DFT/B3LYP/6-31++G(d,p) basis set has provided significant insights into the electronic structure of related pyridine (B92270) derivatives. scispace.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. researchgate.net

For a closely related compound, 4-(trifluoromethyl)nicotinic acid, DFT calculations have determined the energies of these frontier orbitals. scispace.comresearchgate.net The HOMO and LUMO are distributed across the molecular structure, indicating that the entire molecule is involved in charge transfer processes. scispace.com

Table 1: Frontier Molecular Orbital Energies for a Related Nicotinic Acid Derivative

Parameter Energy (eV)
EHOMO -0.23167
ELUMO -0.7047
Energy Gap (ΔE) 0.1612

Data derived from computational studies on 4-(trifluoromethyl)nicotinic acid, a structurally similar compound. scispace.comresearchgate.net

The electron density distribution illustrates the regions of the molecule that are electron-rich or electron-poor, which is fundamental to understanding its chemical behavior.

Electrostatic potential (ESP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The ESP map displays the regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For pyridine derivatives, ESP maps reveal that heteroatoms like oxygen and nitrogen are regions of negative potential, making them the anticipated sites for electrophilic attack. scispace.comresearchgate.netresearchgate.net In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid and trifluoromethoxy groups are expected to be the primary centers for such interactions. scispace.comresearchgate.net This suggests these atoms could readily form bonds with metallic surfaces or other electrophilic species. scispace.comresearchgate.net

Several quantum chemical descriptors can be calculated from the HOMO and LUMO energies to quantify the reactivity and stability of a molecule. These include electronegativity (χ), chemical hardness (η), and chemical softness (σ).

Electronegativity (χ) : Represents the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered hard.

Chemical Softness (σ) : The reciprocal of hardness, indicating the ease of a molecule to undergo a chemical reaction. Soft molecules are generally more reactive than hard molecules. researchgate.net

These parameters are calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Hardness (η) = (I - A) / 2

Softness (σ) = 1 / η

Computational studies on related pyridine derivatives have provided values for these descriptors, which help in comparing their relative reactivity. scispace.comresearchgate.netresearchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Related Nicotinic Acid Derivative

Descriptor Value
Ionization Potential (I) 0.23167 eV
Electron Affinity (A) 0.7047 eV
Electronegativity (χ) 0.468185 eV
Hardness (η) 0.15107 eV
Softness (σ) 12.40694 eV⁻¹

Data derived from computational studies on 4-(trifluoromethyl)nicotinic acid, a structurally similar compound. scispace.comresearchgate.net

Reaction Mechanism Modeling and Pathway Elucidation

While quantum chemical calculations provide a static picture of the electronic structure, they can also be extended to model dynamic processes such as chemical reactions.

The study of reaction mechanisms at a computational level involves identifying the transition states and calculating the associated activation barriers. This information is crucial for understanding the feasibility and kinetics of a chemical reaction. However, specific computational investigations into the transition states and activation barriers for reactions involving this compound are not extensively documented in the reviewed literature. Such studies would be valuable for predicting reaction outcomes and optimizing synthetic procedures. acs.org

Computational modeling can also predict the regioselectivity and stereoselectivity of complex reactions by comparing the energies of different possible reaction pathways and product isomers. For a molecule like this compound, which has multiple potential reaction sites, theoretical calculations could determine whether a reaction is more likely to occur at the pyridine ring, the carboxylic acid group, or the trifluoromethoxy substituent. There is currently a lack of specific published research focusing on the computational prediction of regioselectivity and stereoselectivity for reactions of this particular compound.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-(Trifluoromethyl)nicotinic acid
Oxygen

Theoretical Structure-Reactivity and Structure-Property Relationship Studies of this compound

The prediction of chemical reactivity and physical properties through computational methods is a cornerstone of modern chemical research. For this compound, theoretical studies provide invaluable insights into its electronic nature and how this influences its behavior in chemical reactions. These investigations are often centered around understanding the interplay between the molecule's structure and its reactivity, a concept formally explored through structure-reactivity and structure-property relationships.

Application of Hammett Constants and Other Linear Free-Energy Relationships

Linear free-energy relationships (LFERs), most famously exemplified by the Hammett equation, provide a quantitative means to correlate reaction rates and equilibrium constants for series of related compounds. wikipedia.orgviu.ca The Hammett equation is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

where:

K or k is the equilibrium or rate constant for a substituted reaction.

K₀ or k₀ is the constant for the unsubstituted reference reaction.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent. wikipedia.org

ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects. wikipedia.org

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group. Its electronic influence stems from the high electronegativity of the fluorine atoms, which creates a strong inductive effect, and the potential for resonance interaction with the aromatic ring. When attached to the 4-position of the nicotinic acid ring, the -OCF₃ group significantly impacts the electron density distribution within the molecule.

The application of LFERs to this compound would be particularly relevant in reactions involving the carboxylic acid group or the pyridine nitrogen. For instance, in the dissociation of the carboxylic acid, the electron-withdrawing -OCF₃ group is expected to stabilize the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to unsubstituted nicotinic acid. A Hammett plot for the dissociation of a series of 4-substituted nicotinic acids would likely yield a positive ρ value, confirming that electron-withdrawing groups enhance acidity.

Table 1: Representative Hammett Substituent Constants

Substituent σ_meta σ_para
H 0.00 0.00
CH₃ -0.07 -0.17
Cl 0.37 0.23
Br 0.39 0.23
CF₃ 0.43 0.54
NO₂ 0.71 0.78
OCH₃ 0.12 -0.27
OCF₃ (estimated) ~0.40 ~0.35 - 0.55

Note: This table is for illustrative purposes and includes values for common substituents on a benzene (B151609) ring. The value for OCF₃ is an estimate based on its known electronic properties.

Correlating Theoretical Descriptors with Chemical Transformations and Synthetic Outcomes

Computational chemistry allows for the calculation of a wide array of molecular descriptors that can be correlated with experimental observations of chemical reactivity and synthetic yields. For this compound, these descriptors can elucidate the factors governing its behavior in various chemical transformations.

Key Theoretical Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. For this compound, the strong electron-withdrawing nature of the -OCF₃ group is expected to lower the energy of both the HOMO and LUMO compared to nicotinic acid. A lower LUMO energy would suggest enhanced susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. In this compound, regions of negative potential (red) would be expected around the pyridine nitrogen and the carbonyl oxygen of the carboxylic acid, indicating sites prone to electrophilic attack or protonation. Regions of positive potential (blue) would likely be found near the acidic proton of the carboxyl group and the hydrogen atoms on the ring.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or other population analysis methods) can quantify the electron distribution. The carbon atom attached to the -OCF₃ group and the carbon of the carboxylic acid are expected to carry significant partial positive charges, making them potential sites for nucleophilic reactions.

Correlation with Synthetic Outcomes:

The synthetic utility of related trifluoromethoxy-substituted pyridines has been demonstrated. For example, 3-bromo-5-trifluoromethoxypyridine serves as a versatile synthon in palladium-catalyzed coupling reactions. researchgate.netnbuv.gov.ua Similarly, theoretical descriptors for this compound can be used to predict its reactivity in such cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The calculated bond dissociation energies and the charges on the ring carbons can help predict the regioselectivity and efficiency of these transformations.

For instance, in a reaction where the pyridine ring undergoes nucleophilic aromatic substitution, the calculated LUMO coefficients and atomic charges would indicate the most likely positions for attack. A higher positive charge and a larger LUMO coefficient on a particular ring carbon would suggest it is the more electrophilic and thus more reactive site.

Table 2: Hypothetical Theoretical Descriptors for this compound and Their Implications

Descriptor Predicted Value/Characteristic Implication for Reactivity
HOMO Energy Low Less prone to oxidation compared to electron-rich analogs.
LUMO Energy Low More susceptible to nucleophilic attack on the pyridine ring.
ESP Minimum Located on the pyridine nitrogen The nitrogen is the primary site of protonation and Lewis acid coordination.
Charge on C4 Positive This carbon is activated towards nucleophilic attack due to the -OCF₃ group.
pKa (calculated) Lower than nicotinic acid The -OCF₃ group enhances the acidity of the carboxylic acid.

Note: This table presents hypothetical data based on established chemical principles to illustrate the correlation between theoretical descriptors and reactivity. Actual values would require specific quantum chemical calculations.

By correlating these and other computed parameters with experimental data, a robust predictive model for the chemical behavior of this compound can be developed. This synergy between computational and experimental chemistry is crucial for the rational design of new synthetic routes and the development of novel molecules with desired properties.

Q & A

Q. Q1. What are the established synthetic routes for 4-(Trifluoromethoxy)nicotinic acid, and what are their mechanistic considerations?

Answer: The synthesis of 4-substituted nicotinic acids, including 4-(trifluoromethoxy) derivatives, often employs organolithium reagents reacting with pyridyl-3-oxazolines derived from nicotinic acid. For example, adding trifluoromethoxy-substituted organolithium reagents to nicotinic acid-derived oxazolines yields 1,4-dihydropyridine intermediates, which are oxidized (e.g., via air oxidation) to form the final product .

  • Key steps :
    • Preparation of pyridyl-3-oxazoline precursors.
    • Nucleophilic addition of CF₃O-substituted organolithium reagents.
    • Oxidation of intermediates to aromatic pyridine derivatives.
  • Challenges :
    • Steric hindrance at the 4-position may reduce reaction efficiency.
    • Oxidation conditions must avoid over-functionalization of the trifluoromethoxy group.

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Answer: Analytical methods include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity using reverse-phase columns (C18) with UV detection at ~254 nm.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹⁹F NMR confirms the presence and integrity of the trifluoromethoxy group (δ ~ -55 to -60 ppm).
    • ¹H/¹³C NMR verifies the pyridine ring and carboxylic acid functionality.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₇H₄F₃NO₃: calc. 224.01) .

Q. Q3. What safety precautions are recommended for handling fluorinated nicotinic acid derivatives?

Answer: While specific safety data for this compound is limited, guidelines for structurally similar fluorinated compounds include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.
  • Waste Disposal : Segregate fluorinated waste for specialized treatment to prevent environmental release .

Advanced Research Questions

Q. Q4. How can this compound be utilized in studying nicotinic acetylcholine receptor (nAChR) modulation?

Answer: Derivatives of nicotinic acid, such as bicyclic trifluoromethoxy-indazolecarboxamides, act as α7 nAChR agonists/partial agonists. Researchers can:

  • Functional Assays : Measure receptor activation via calcium flux or electrophysiology in neuronal cell lines.
  • Structure-Activity Relationship (SAR) : Modify the trifluoromethoxy group to optimize binding affinity and selectivity (e.g., fluorination position impacts lipophilicity and metabolic stability) .
  • In Vivo Models : Test cognitive effects in Alzheimer’s or schizophrenia rodent models using behavioral assays (e.g., Morris water maze).

Q. Q5. What strategies address contradictions in spectroscopic data for fluorinated nicotinic acid derivatives?

Answer: Common discrepancies (e.g., unexpected ¹⁹F NMR shifts) may arise from:

  • Solvent Effects : Polar solvents (DMSO-d₆ vs. CDCl₃) can alter chemical shifts.
  • Tautomerism : Prototropic shifts in the pyridine ring may affect peak splitting.
  • Resolution :
    • Cross-validate with alternative techniques (e.g., X-ray crystallography).
    • Use deuterated solvents with controlled pH to stabilize specific tautomers .

Q. Q6. How can reaction yields be optimized for large-scale synthesis of this compound?

Answer: Scale-up challenges include:

  • Reagent Stoichiometry : Excess organolithium reagents (>1.2 eq) improve conversion but require careful quenching.

  • Temperature Control : Maintain -78°C during organolithium addition to minimize side reactions.

  • Workup Efficiency : Use aqueous acid (e.g., HCl) to precipitate the product, followed by recrystallization from ethanol/water .

  • Table 1 : Example Optimization Parameters

    ParameterSmall Scale (mg)Pilot Scale (g)
    Organolithium (eq)1.11.3
    Reaction Time (h)24
    Yield (%)6582

Methodological and Data Analysis Questions

Q. Q7. What computational tools are effective in predicting the physicochemical properties of this compound?

Answer:

  • LogP Prediction : Software like MarvinSketch or ACD/Labs estimates lipophilicity (LogP ~1.8), critical for blood-brain barrier penetration in CNS-targeted studies.
  • pKa Calculation : The carboxylic acid group has a predicted pKa ~2.5, while the pyridine nitrogen is ~4.8, influencing solubility and ionization in biological assays .

Q. Q8. How can researchers evaluate the metabolic stability of this compound derivatives?

Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., additional fluorine atoms) to reduce oxidative metabolism .

Emerging Applications

Q. Q9. What role does this compound play in agrochemical research?

Answer: The trifluoromethoxy group enhances pesticidal activity by:

  • Lipid Solubility : Improving penetration into insect cuticles.
  • Metabolic Resistance : Fluorine atoms hinder detoxification enzymes.
  • Field Trials : Derivatives are screened for aphid/larvae toxicity under OECD guidelines .

Q. Q10. How can stability issues (e.g., hydrolysis) of this compound be mitigated in formulation studies?

Answer:

  • pH Adjustment : Buffers (pH 5–6) minimize carboxylic acid deprotonation and hydrolysis.
  • Lyophilization : Convert to sodium salts for improved shelf life.
  • Excipients : Use cyclodextrins to encapsulate the trifluoromethoxy group, reducing reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.